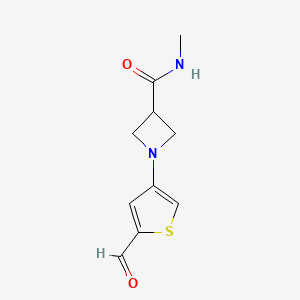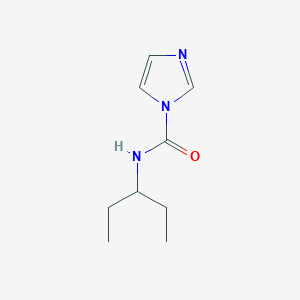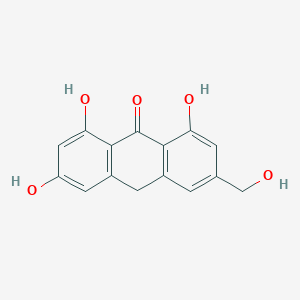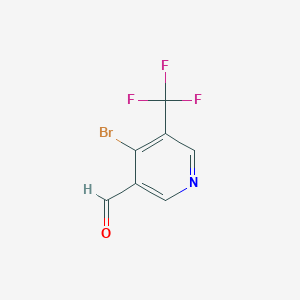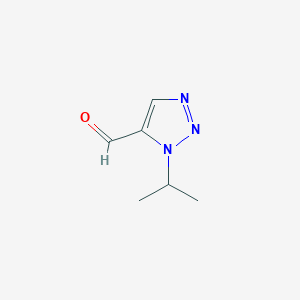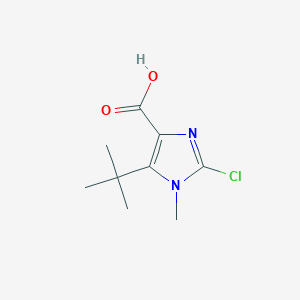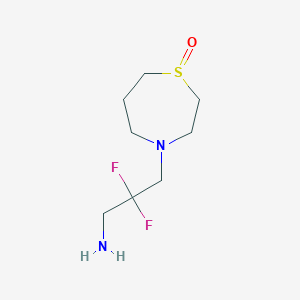
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one is a synthetic organic compound characterized by the presence of an amino group and two fluorine atoms on a propyl chain, which is attached to a thiazepanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propyl Chain: The propyl chain with the amino and difluoro groups can be synthesized through a series of reactions involving halogenation and amination
Cyclization to Form the Thiazepanone Ring: The propyl chain is then reacted with a suitable thioamide to form the thiazepanone ring. This step typically involves cyclization under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
Oxidation: Nitro or nitroso derivatives
Reduction: Amine derivatives
Substitution: Azide or thiol-substituted derivatives
Applications De Recherche Scientifique
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated structure can be utilized in the development of advanced materials with unique properties, such as increased thermal stability or hydrophobicity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be employed in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Amino-2,2-difluoropropyl)-1lambda6,4-thiomorpholine-1,1-dione
- 4-(3-Amino-2,2-difluoropropyl)phenol
- N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide
Uniqueness
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one stands out due to its thiazepanone ring structure, which imparts unique chemical and biological properties. The presence of both amino and difluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C8H16F2N2OS |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
2,2-difluoro-3-(1-oxo-1,4-thiazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2OS/c9-8(10,6-11)7-12-2-1-4-14(13)5-3-12/h1-7,11H2 |
Clé InChI |
TWWZNEHQUGYIAV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCS(=O)C1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


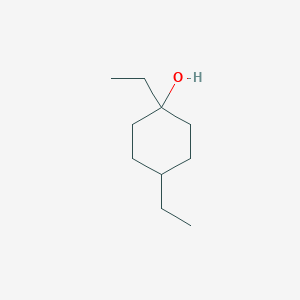
amine](/img/structure/B13156464.png)
